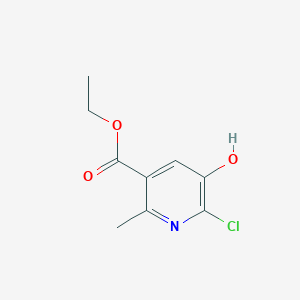![molecular formula C7H6BrNOS B15330391 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one](/img/structure/B15330391.png)
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one is a heterocyclic compound that contains a bromine atom, a thieno ring, and a pyridinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one typically involves the bromination of a precursor compound. One common method involves the reaction of 6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle brominating agents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups within the molecule .
Aplicaciones Científicas De Investigación
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The bromine atom and the thieno and pyridinone rings play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in cellular signaling or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydrothieno[3,4-c]pyridin-4(5H)-one: Lacks the bromine atom, which can affect its reactivity and binding properties.
1-Chloro-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one:
1-Iodo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one: Contains an iodine atom, which can influence its chemical behavior and interactions.
Uniqueness
1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity.
Propiedades
Fórmula molecular |
C7H6BrNOS |
|---|---|
Peso molecular |
232.10 g/mol |
Nombre IUPAC |
1-bromo-6,7-dihydro-5H-thieno[3,4-c]pyridin-4-one |
InChI |
InChI=1S/C7H6BrNOS/c8-6-4-1-2-9-7(10)5(4)3-11-6/h3H,1-2H2,(H,9,10) |
Clave InChI |
ZWRXRAMBSBTHGT-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=CSC(=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


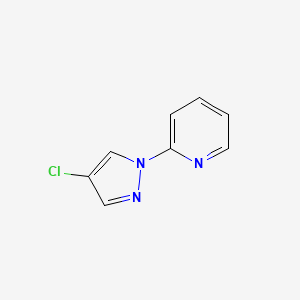


![6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15330336.png)
![2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330338.png)
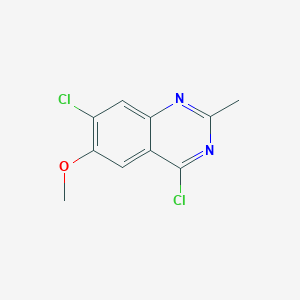
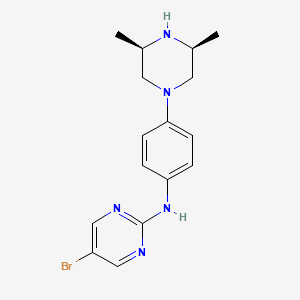
![7-Boc-2-(ethylthio)-1H-pyrrolo[2,3-h]quinazolin-4(7H)-one](/img/structure/B15330353.png)
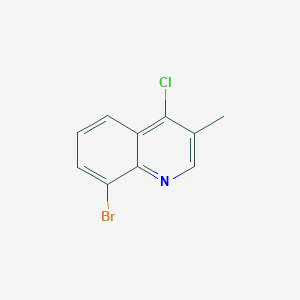
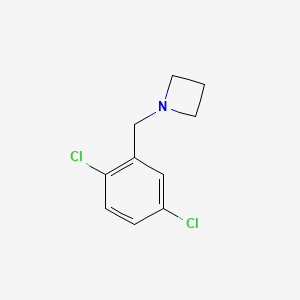
![N-[5-[3-(2-furanyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-Benzenesulfonamide](/img/structure/B15330378.png)

